2-(4-methylphenyl)acetyl chloride
Overview
Description
2-(4-methylphenyl)acetyl chloride: is an organic compound with the molecular formula C9H9ClO. It is a derivative of acetic acid where the acetyl group is bonded to a p-tolyl group. This compound is commonly used as an intermediate in organic synthesis and is known for its reactivity due to the presence of the acyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Thionyl Chloride: One common method for preparing 2-(4-methylphenyl)acetyl chloride involves the reaction of p-Tolylacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Reaction with Phosphorus Trichloride or Pentachloride: Another method involves the reaction of p-Tolylacetic acid with phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5). These reagents also convert the carboxylic acid to the acyl chloride, with the formation of phosphorus oxychloride (POCl3) as a by-product.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as described above, but on a larger scale. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 2-(4-methylphenyl)acetyl chloride readily undergoes nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon. Common nucleophiles include amines, alcohols, and water, leading to the formation of amides, esters, and carboxylic acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form p-Tolylacetic acid and hydrochloric acid.
Reduction: this compound can be reduced to p-Tolylacetaldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React with this compound to form esters, often in the presence of a base such as pyridine.
Water: Hydrolyzes this compound to form the corresponding carboxylic acid.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-(4-methylphenyl)acetyl chloride is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is used in the synthesis of drug molecules, particularly those containing amide or ester linkages.
Industry:
Polymer Production: this compound is used in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where this compound acts as a key intermediate.
Comparison with Similar Compounds
Phenylacetyl chloride: Similar structure but with a phenyl group instead of a p-tolyl group.
Benzoyl chloride: Contains a benzoyl group instead of a p-tolyl group.
Acetyl chloride: A simpler acyl chloride with only a methyl group attached to the carbonyl carbon.
Uniqueness: 2-(4-methylphenyl)acetyl chloride is unique due to the presence of the p-tolyl group, which imparts specific reactivity and properties. The methyl group on the aromatic ring can influence the compound’s reactivity and the properties of the resulting products.
Properties
IUPAC Name |
2-(4-methylphenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZAWVLWIMOXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375274 | |
Record name | p-tolylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35675-44-6 | |
Record name | p-tolylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35675-44-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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